molecular formula C15H13N3OS B5002511 N-(4-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide

N-(4-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide

Cat. No.: B5002511
M. Wt: 283.4 g/mol
InChI Key: BYAPJKMKDLTXIV-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide: is an organic compound that belongs to the class of benzothiadiazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture. The presence of the benzothiadiazole moiety imparts unique chemical and physical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide typically involves the reaction of 4-ethylphenylamine with 1,2,3-benzothiadiazole-5-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the

Properties

IUPAC Name

N-(4-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-2-10-3-6-12(7-4-10)16-15(19)11-5-8-14-13(9-11)17-18-20-14/h3-9H,2H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAPJKMKDLTXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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